molecular formula C14H28O2Si B2684872 (1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol CAS No. 2580093-78-1

(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol

Cat. No.: B2684872
CAS No.: 2580093-78-1
M. Wt: 256.461
InChI Key: UYZIBJXPAOLAPW-YRGRVCCFSA-N
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Description

(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol is a sophisticated chiral building block designed for advanced synthetic chemistry and medicinal chemistry research. This compound features a bicyclo[4.1.0]heptane (norcarane) skeleton, a rigid scaffold that introduces significant steric and conformational constraints, making it highly valuable for studying structure-activity relationships in drug discovery . The incorporation of the tert-butyldimethylsilyl (TBDMS) ether protective group on the hydroxymethyl function is a critical feature, as this group dramatically enhances the molecule's lipophilicity and metabolic stability . The TBDMS group is known to be approximately 10,000 times more stable to hydrolysis than simple trimethylsilyl ethers, allowing it to withstand a wide range of reaction conditions, including basic environments, while being readily removable under specific acidic or fluoridolytic conditions when needed . This combination of a strained carbocyclic framework and a protected, polar functional group makes this enantiomerically pure compound a versatile intermediate for the synthesis of complex natural product analogs and other pharmacologically relevant structures. Researchers can leverage this scaffold to probe biological systems and develop new chemical entities, with the TBDMS moiety itself being recognized as a potential modulator of cytotoxicity and bioavailability in target molecules .

Properties

IUPAC Name

(1S,2R,6R)-1-[[tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2Si/c1-13(2,3)17(4,5)16-10-14-9-11(14)7-6-8-12(14)15/h11-12,15H,6-10H2,1-5H3/t11-,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZIBJXPAOLAPW-YRGRVCCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC12CC1CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@]12C[C@H]1CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under mild acidic conditions, revealing the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related bicyclo[4.1.0]heptan-2-ol derivatives and other bicyclic systems, focusing on substituents, stereochemistry, and functional groups.

Structural Analogs within the Bicyclo[4.1.0]heptane Family

Compound Name Substituents/Modifications Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol TBDMS-oxymethyl at C1, OH at C2 Silyl ether, alcohol ~300 (estimated) Synthetic intermediate; enhanced stability
(1R,2S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-ol 7-Oxa bridge, methyl at C6 Ether, alcohol 128.17 Probable use in flavor/fragrance
Bicyclo[4.1.0]heptan-2-ol, 2-butyl-6-ethoxy-, (1R,2R,6S)-rel- Butyl at C2, ethoxy at C6 Alcohol, ether ~200 (estimated) Lipophilic solvent compatibility
Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate 7-Oxa bridge, ethyl ester at C3 Ester, ether 184.23 Ester hydrolysis studies
6-Methyl-7-(3-oxobutyl)-bicyclo[4.1.0]heptan-3-one Ketone at C3, methyl and 3-oxobutyl substituents Ketone 208.29 Bioactive natural product derivative

Key Observations:

  • TBDMS Protection : The target compound’s TBDMS group significantly increases steric bulk and lipophilicity compared to hydroxyl or smaller ether/ester groups in analogs. This enhances metabolic stability but may reduce aqueous solubility .
  • Ring Modifications : 7-Oxa analogs (e.g., and ) introduce an oxygen atom, altering ring strain and electronic properties. These modifications can affect reactivity in ring-opening reactions .
  • Substituent Effects : Bulky groups (e.g., butyl in ) influence conformational preferences and steric interactions in catalytic processes, whereas ketones () enable participation in condensation reactions .

Comparison with Bicyclo[2.2.1]heptane (Norbornane) Derivatives

Compound Name Core Structure Substituents Functional Groups Molecular Weight (g/mol) Applications Reference
(1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Norbornane Methyl groups at C1, C7, C7 Alcohol 154.25 Fragrance component
(2R)-(+)-endo-2-Norborneol Norbornane None (parent alcohol) Alcohol 112.17 Chiral auxiliary in synthesis
(1R,2R,4S)-1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol Norbornane Tetramethyl groups Alcohol 168.28 Pharmaceutical intermediate

Key Observations:

  • Ring Size and Strain: The bicyclo[4.1.0]heptane system in the target compound has a larger ring and different strain distribution compared to norbornanes, affecting reactivity in ring-opening or addition reactions .
  • Stereochemical Complexity: The (1S,2R,6R) configuration in the target compound creates unique spatial arrangements compared to norbornane derivatives, influencing enantioselective interactions .

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